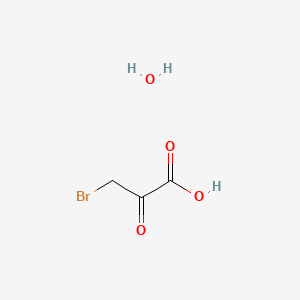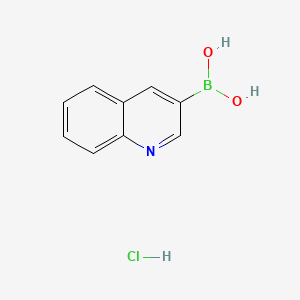![molecular formula C16H9Cl2NO2S B1438525 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid CAS No. 1171069-11-6](/img/structure/B1438525.png)
2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid
説明
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .科学的研究の応用
Antibacterial Activity
A study by Raghavendra et al. (2006) explored the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their antibacterial activity. These compounds were synthesized through microwave irradiation and evaluated for their potential in combating bacterial infections Raghavendra, Naik, & Sherigara, 2006.
Conversion in Quinoline Series
Takahashi and Mitsuhashi (1977) studied the conversion of carboxyl groups in various quinoline acids, including modifications of the quinoline series. This research provides insights into the chemical transformations and potential applications of quinoline derivatives Takahashi & Mitsuhashi, 1977.
Cytotoxic Activity and Molecular Docking
Bhatt, Agrawal, and Patel (2015) conducted research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, investigating their synthesis, cytotoxic activity, and molecular docking studies. This study is crucial for understanding the anticancer potential of these compounds Bhatt, Agrawal, & Patel, 2015.
Synthesis of Novel Derivatives
Datoussaid et al. (2012) synthesized new thieno[3,2-b]quinolines, starting from amino thiophene carboxylic acid. This research highlights the synthetic pathways and potential applications of these derivatives in various fields Datoussaid, Kirsch, Othman, & Abdillahi, 2012.
Anti-bacterial and Anti-fungal Activities
Hamidi et al. (2015) explored the synthesis and evaluation of novel thio- and oxazepino[7,6-b]quinolines for their anti-bacterial and anti-fungal activities. This research contributes to the understanding of the therapeutic potential of these compounds Hamidi, Heravi, Tajbakhsh, Shiri, Oskooie, Shintre, & Koorbanally, 2015.
Optical Properties
Bogza et al. (2018) studied the synthesis and optical properties of 2-functionally substituted dihydrothieno[3,2-c]quinolines. Their research provides valuable information on the potential use of these compounds in applications requiring specific optical properties Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018.
Antioxidant Activity
Brazhko et al. (2015) conducted research on the antioxidant activity of alkoxy derivatives of quinoline carboxylic acids, including their potential as preventive antioxidants, radio, and cytoprotectors. This study adds to the understanding of the bioactive potential of these compounds Brazhko, Zavgorodny, Kruglyak, Omeljanchik, & Shapoval, 2015.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S/c17-11-5-3-6-12(18)15(11)22-14-8-10(16(20)21)9-4-1-2-7-13(9)19-14/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSFLCKIJOGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)SC3=C(C=CC=C3Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


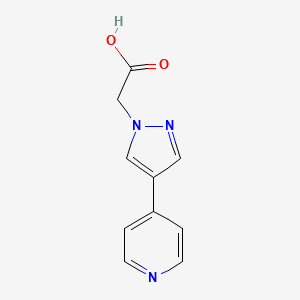
![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)
![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)



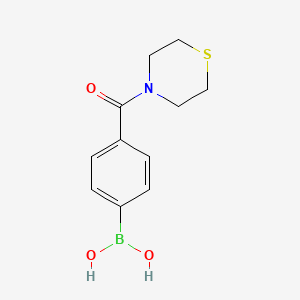
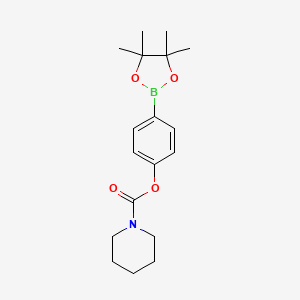
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)

